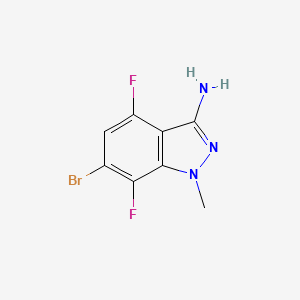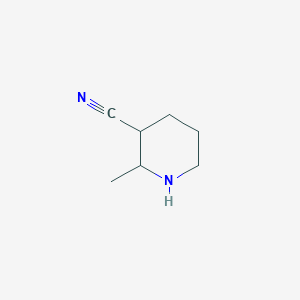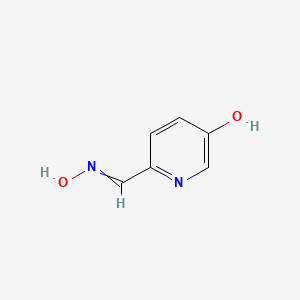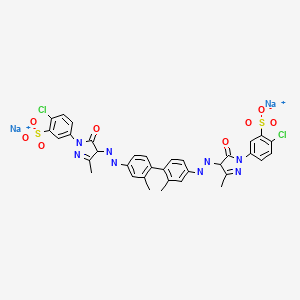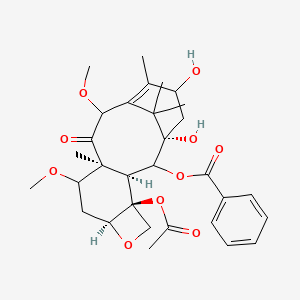
10-Deacetyl-7,10-dimethylbaccatin III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Deacetyl-7,10-dimethylbaccatin III: is a natural organic compound isolated from the yew tree (Genus Taxus).
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as acetyl-CoA for acetylation reactions .
Industrial Production Methods: : Industrial production of 10-Deacetyl-7,10-dimethylbaccatin III is often achieved through semi-synthesis from naturally occurring precursors extracted from yew trees. This method is preferred due to the complexity and cost of total synthesis .
化学反应分析
Types of Reactions: : 10-Deacetyl-7,10-dimethylbaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce derivatives with desired biological activities .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the selectivity and yield of the desired products .
Major Products: : The major products formed from these reactions include derivatives like baccatin III, which is further used to synthesize docetaxel .
科学研究应用
Chemistry: : In chemistry, 10-Deacetyl-7,10-dimethylbaccatin III is used as a key intermediate in the synthesis of various taxane derivatives, which are studied for their potential biological activities .
Biology: : In biological research, this compound is used to study the biosynthesis of taxanes and the enzymatic pathways involved in their production .
Medicine: : The most significant application of this compound is in medicine, where it serves as a precursor for the synthesis of the anti-cancer drug docetaxel. Docetaxel is widely used in chemotherapy for treating various cancers, including breast, lung, and prostate cancer .
Industry: : In the pharmaceutical industry, this compound is crucial for the large-scale production of docetaxel and other taxane-based drugs .
作用机制
The mechanism of action of 10-Deacetyl-7,10-dimethylbaccatin III involves its conversion to docetaxel, which exerts its effects by stabilizing microtubules and preventing their depolymerization. This action disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, a protein that forms the structural component of microtubules .
相似化合物的比较
Similar Compounds: : Similar compounds include other 10-deacetylbaccatins such as 10-Deacetylbaccatin III, 10-Deacetylbaccatin V, and 10-Deacetylbaccatin VI .
Uniqueness: : 10-Deacetyl-7,10-dimethylbaccatin III is unique due to its specific structural modifications, which make it a valuable intermediate for synthesizing docetaxel. Its distinct chemical properties and reactivity patterns differentiate it from other 10-deacetylbaccatins .
属性
分子式 |
C31H40O10 |
|---|---|
分子量 |
572.6 g/mol |
IUPAC 名称 |
[(1S,3S,4S,7S,10S)-4-acetyloxy-1,15-dihydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19?,20?,21-,23?,24+,26?,29+,30-,31+/m0/s1 |
InChI 键 |
MGJMLMORVVDLIU-PCJVYFSWSA-N |
手性 SMILES |
CC1=C2C(C(=O)[C@]3([C@@H](C([C@@](C2(C)C)(CC1O)O)OC(=O)C4=CC=CC=C4)[C@@]5(CO[C@H]5CC3OC)OC(=O)C)C)OC |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


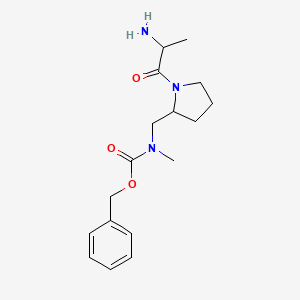
![4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B14788201.png)
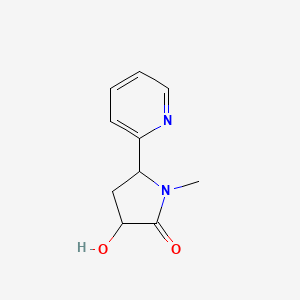
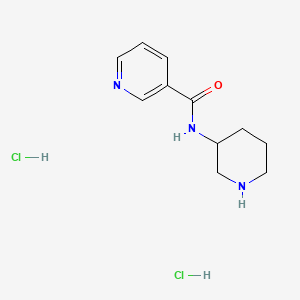

![Methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14788238.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one](/img/structure/B14788255.png)
![2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide](/img/structure/B14788258.png)
![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)
